molecular formula C18H18O4 B12787484 Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate CAS No. 2941-80-2

Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate

Katalognummer: B12787484
CAS-Nummer: 2941-80-2
Molekulargewicht: 298.3 g/mol
InChI-Schlüssel: RZTPBYRDGGSKPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 60080 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Analyse Chemischer Reaktionen

NSC 60080 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound. Major products formed from these reactions can vary, but they often include derivatives that retain the core structure of NSC 60080 while exhibiting different chemical properties.

Wissenschaftliche Forschungsanwendungen

NSC 60080 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents. In biology, NSC 60080 is utilized to investigate cellular processes and interactions at the molecular level. In medicine, this compound is explored for its potential therapeutic effects and its role in drug development. Industrial applications of NSC 60080 include its use in the synthesis of other chemical compounds and materials.

Wirkmechanismus

The mechanism of action of NSC 60080 involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, NSC 60080 exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

NSC 60080 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or those that exhibit similar biological activities. The comparison often focuses on differences in reactivity, stability, and specific applications. Some similar compounds might include other members of the same chemical family or those with related functional groups.

Conclusion

NSC 60080 is a versatile compound with significant potential in various scientific fields. Its unique properties and interactions make it a valuable subject of study for researchers aiming to understand and utilize its capabilities in chemistry, biology, medicine, and industry. Further research and exploration of NSC 60080 will likely uncover even more applications and insights into its mechanisms of action.

Eigenschaften

CAS-Nummer

2941-80-2

Molekularformel

C18H18O4

Molekulargewicht

298.3 g/mol

IUPAC-Name

methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate

InChI

InChI=1S/C18H18O4/c1-11-5-7-13(15(9-11)17(19)21-3)14-8-6-12(2)10-16(14)18(20)22-4/h5-10H,1-4H3

InChI-Schlüssel

RZTPBYRDGGSKPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.